Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds due to their ability to improve solubility, activity, and conformational restriction of candidates .
Preparation Methods
The synthesis of Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate involves a modular approach using photochemistry. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the special equipment and glassware required, making it difficult to scale up. the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm has been shown to improve the yield significantly .
Chemical Reactions Analysis
Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including cycloaddition reactions. These reactions are powerful tools for preparing C(sp3)-rich arene bioisosteres . Common reagents used in these reactions include palladium catalysts and aldehydes. The major products formed from these reactions are often three-dimensional bioisosteres of phenyl rings .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to explore new sp3-rich chemical spaces and improve the physicochemical properties of lead compounds . In biology and medicine, its unique structure allows for the development of new bio-active compounds with improved solubility and activity . In the industry, it is used in the synthesis of various bioisosteres and other complex molecules .
Mechanism of Action
The mechanism of action of Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate involves its ability to act as a bio-isostere, replacing flat aromatic rings with three-dimensional structures. This replacement can significantly improve the solubility, activity, and conformational restriction of the compounds it is incorporated into . The molecular targets and pathways involved are primarily related to its interaction with biological molecules, enhancing their properties and effectiveness .
Comparison with Similar Compounds
Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to its bicyclo[2.1.1]hexane structure, which is less explored compared to other bicyclic structures like bicyclo[1.1.1]pentane . Similar compounds include other bicyclo[2.1.1]hexane derivatives and bicyclo[1.1.1]pentane derivatives, which are also used as bio-isosteres in medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-17-9(16)12-4-3-11(6-12,7-12)8-2-5-14-10(13)15-8/h2,5H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAWLVFFHPYIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C3=NC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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